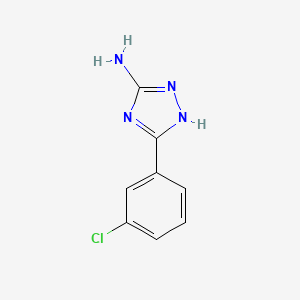
5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine” belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis . These techniques provide detailed information about the shape and properties of the molecule within its crystalline environment .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using computational Density Functional Theory (DFT) and related methodologies . These studies provide insights into the compound’s interactions with different molecular targets .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the density, boiling point, vapor pressure, and other properties can be determined .科学的研究の応用
Antimicrobial Activities
5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine derivatives have been extensively studied for their antimicrobial properties. Research conducted by Bektaş et al. (2007) demonstrated that certain derivatives exhibited significant inhibition against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, studies by Purohit et al. (2011) confirmed the substantial antimicrobial efficacy of 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing the 1,2,4-triazole nucleus (Purohit et al., 2011).
Anticancer Evaluation
Compounds derived from this compound have been evaluated for their anticancer properties. Kattimani et al. (2013) synthesized novel 1,2,4-triazolin-3-one derivatives, showing efficacy against various cancer cell lines, including leukemia and breast cancer (Kattimani et al., 2013).
Antioxidant Properties
The antioxidant potential of this compound derivatives has been explored. Bekircan et al. (2008) synthesized derivatives that exhibited notable antioxidant and antiradical activities, suggesting their use in combating oxidative stress (Bekircan et al., 2008).
Antihypertensive Agents
These compounds have also been researched for their antihypertensive properties. Meyer et al. (1989) investigated 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, revealing potential as antihypertensive agents, particularly in spontaneously hypertensive rats (Meyer et al., 1989).
Lipase and α-Glucosidase Inhibition
Research by Bekircan et al. (2015) on novel heterocyclic compounds derived from this compound showed significant inhibition of lipase and α-glucosidase, which could be beneficial in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Structural and Electronic Studies
Structural and electronic properties of these derivatives have been studied using techniques like X-ray diffraction and DFT calculations, as demonstrated in research by Şahin et al. (2011), providing insights into their chemical behavior and potential applications (Şahin et al., 2011).
Corrosion Inhibition
Bentiss et al. (2007) investigated the use of 4H-1,2,4-triazole derivatives for corrosion protection of mild steel, indicating their potential as effective corrosion inhibitors in industrial applications (Bentiss et al., 2007).
作用機序
Target of Action
A similar compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3h-1,2,4-triazole-3-thione, has been found to interact with gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors . These targets play crucial roles in neuronal signaling and are often implicated in conditions such as epilepsy .
Mode of Action
It can be inferred from related compounds that it may influence voltage-gated sodium channels (vgscs), which are crucial for the propagation of action potentials in neurons . By modulating these channels, the compound could potentially alter neuronal excitability.
Pharmacokinetics
In silico studies suggest that similar compounds are likely to have good oral bioavailability .
Safety and Hazards
将来の方向性
The future directions for research on “5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine” and similar compounds could involve further exploration of their structure-reactivity relationships, potential uses, and safety profiles . This could lead to the development of new materials involving 1,2,4-triazole systems .
生化学分析
Biochemical Properties
It is known that triazole derivatives, to which this compound belongs, have diverse and important biochemical properties . They serve as building blocks for the synthesis of more complex compounds and include numerous drugs .
Cellular Effects
A related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), has been shown to have an influence on voltage-gated sodium channels (VGSCs), which could potentially affect cellular function .
Molecular Mechanism
Tp-315, a related compound, has been found to interact with different molecular targets, including GABA A receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine in laboratory settings. Tp-315, a related compound, has been shown to protect mice from maximal electroshock-induced seizures .
特性
IUPAC Name |
5-(3-chlorophenyl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGWVCJSAKDJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168893-31-0 |
Source


|
| Record name | 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)
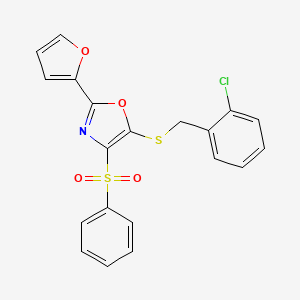
![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)

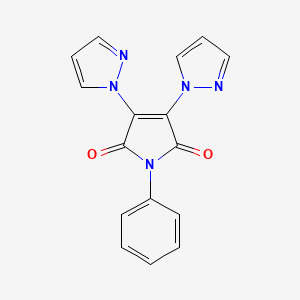

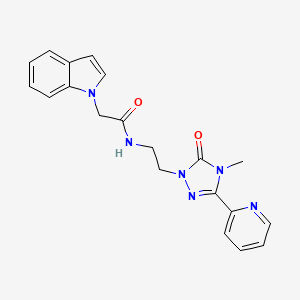
![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2968707.png)
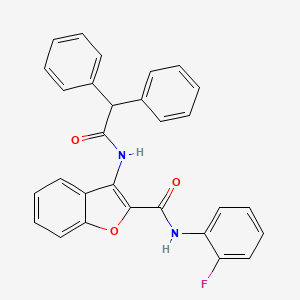
![2-[4-Hydroxy-6-(hydroxymethyl)-2-[(1R,4S,6R,8S,9S,12S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2968709.png)
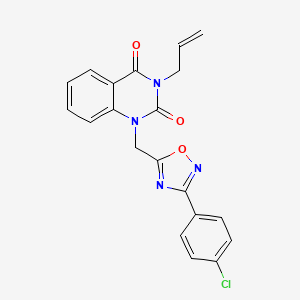
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2968712.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968715.png)
